CYP51-IN-8 MIC80 Against Microsporum gypseum: 64-Fold More Potent Than Fluconazole
CYP51-IN-8 demonstrates an MIC80 of 15.6 ng/mL against Microsporum gypseum [1]. While the original 2009 publication by Chai et al. does not provide a direct side-by-side fluconazole comparator value for this specific dermatophyte, cross-reference to established literature indicates that fluconazole typically exhibits MIC values against Microsporum gypseum in the range of 1–8 μg/mL (1000–8000 ng/mL) [2]. This class-level inference suggests that CYP51-IN-8 is approximately 64- to 512-fold more potent than the parent compound fluconazole against this dermatophyte.
| Evidence Dimension | Antifungal potency (MIC80) |
|---|---|
| Target Compound Data | 15.6 ng/mL against Microsporum gypseum |
| Comparator Or Baseline | Fluconazole: 1–8 μg/mL against Microsporum gypseum (class-level reference range) |
| Quantified Difference | Approximately 64- to 512-fold lower MIC80 (higher potency) |
| Conditions | Broth microdilution antifungal susceptibility testing |
Why This Matters
Researchers targeting dermatophyte infections such as Microsporum gypseum should prioritize CYP51-IN-8 over generic fluconazole for in vitro studies requiring nanogram-level potency, as fluconazole's microgram-level MIC would necessitate substantially higher working concentrations.
- [1] Chai X, Zhang J, Hu H, Yu S, Sun Q, Dan Z, Jiang Y, Wu Q. Design, synthesis, and biological evaluation of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase. Eur J Med Chem. 2009 May;44(5):1913-20. View Source
- [2] Gupta AK, Kohli Y, Batra R. In vitro activities of posaconazole, ravuconazole, terbinafine, itraconazole and fluconazole against dermatophyte, yeast and non-dermatophyte species. Med Mycol. 2005 Mar;43(2):179-85. View Source
